![molecular formula C4H8O4 B1256182 beta-d-Erythrofuranose CAS No. 72599-81-6](/img/structure/B1256182.png)
beta-d-Erythrofuranose
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Overview
Description
Beta-D-erythrofuranose is a 2,3,4-trihydroxytetrahydrofuran.
Scientific Research Applications
Molecular Structure and Dynamics
β-D-Erythrofuranose has been studied for its conformational behavior and molecular dynamics. In a study by (Serianni & Chipman, 1987), ab initio molecular orbital calculations were conducted to understand its molecular parameters and total energies. The β-D-erythro configuration, structurally related to β-D-ribo found in RNA, exhibits distinct conformational behavior compared to other configurations.
Kinetics and Thermodynamics of Ring Anomerization
The kinetics and thermodynamics of β-D-Erythrofuranose anomerization have been explored. (Wu, Serianni, & Vuorinen, 1990) investigated the tautomeric compositions and interconversion kinetics of β-D-Erythrofuranose forms, revealing insights into the stability and transformation rates of different forms in aqueous solutions.
Therapeutic Applications and Drug Synthesis
β-D-Erythrofuranose derivatives have been synthesized and evaluated for potential therapeutic applications. For instance, (Gudmundsson et al., 2000) synthesized a series of β-D-erythrofuranosyl nucleosides and evaluated their activity against herpesviruses, highlighting the potential of β-D-Erythrofuranose derivatives in antiviral drug development.
properties
CAS RN |
72599-81-6 |
---|---|
Product Name |
beta-d-Erythrofuranose |
Molecular Formula |
C4H8O4 |
Molecular Weight |
120.1 g/mol |
IUPAC Name |
(2R,3R,4R)-oxolane-2,3,4-triol |
InChI |
InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3-,4-/m1/s1 |
InChI Key |
FMAORJIQYMIRHF-BXXZVTAOSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](O1)O)O)O |
SMILES |
C1C(C(C(O1)O)O)O |
Canonical SMILES |
C1C(C(C(O1)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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